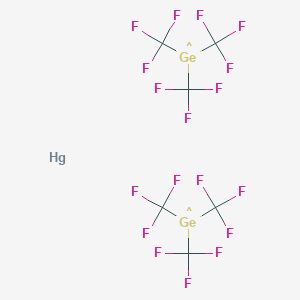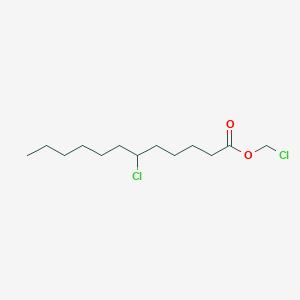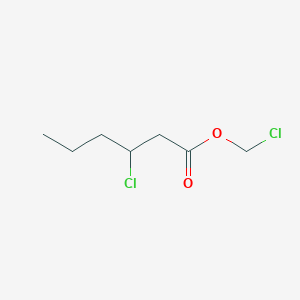
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is a complex organic compound that features a nitrophenyl group, an azetidinone ring, and a butynoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Butynoate Ester: The butynoate ester can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidinone ring is known to inhibit certain enzymes, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)butanoate: Similar structure but with a butanoate ester instead of a butynoate ester.
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)propanoate: Similar structure but with a propanoate ester instead of a butynoate ester.
Uniqueness
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is unique due to the presence of the butynoate ester, which introduces additional reactivity and potential for further functionalization. The combination of the azetidinone ring and the nitrophenyl group also provides a unique set of chemical properties that can be exploited in various applications.
特性
CAS番号 |
83651-55-2 |
|---|---|
分子式 |
C14H12N2O5 |
分子量 |
288.25 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-11(15-13)2-1-3-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h4-7,11H,2,8-9H2,(H,15,17) |
InChIキー |
PPOXUIUSJDQQIU-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)CC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


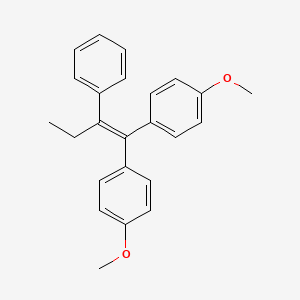

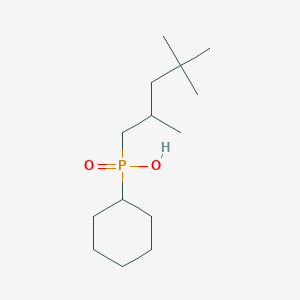
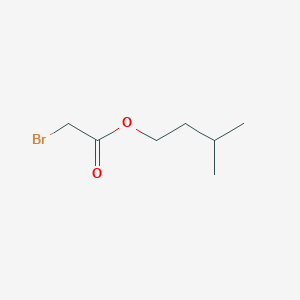
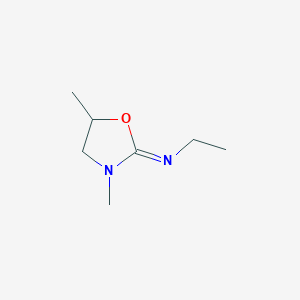

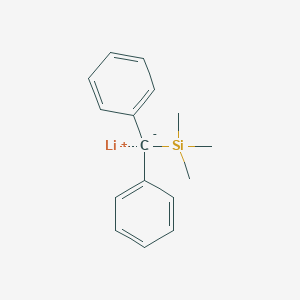
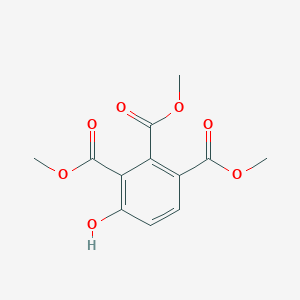
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
